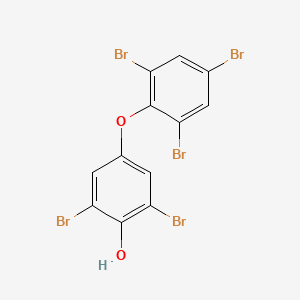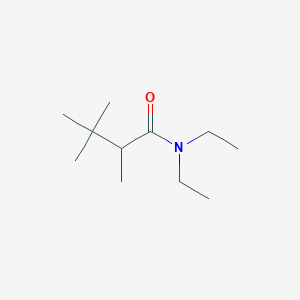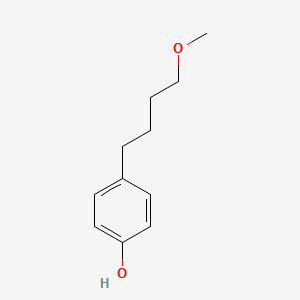
2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride is an organic compound with a unique structure that includes a five-membered oxolane ring, a carbonyl group, and a chloride substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride typically involves the reaction of 2,2-dimethyl-5-oxooxolane-3-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride. The reaction can be represented as follows:
2,2-Dimethyl-5-oxooxolane-3-carboxylic acid+SOCl2→2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2-dimethyl-5-oxooxolane-3-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Amides, esters, or thioesters.
Hydrolysis: 2,2-Dimethyl-5-oxooxolane-3-carboxylic acid.
Reduction: 2,2-Dimethyl-5-hydroxyoxolane-3-carbonyl chloride.
Applications De Recherche Scientifique
2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent, transferring its acyl group to nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-5-oxooxolane-3-carboxylic acid: The carboxylic acid analog of 2,2-Dimethyl-5-oxooxolane-3-carbonyl chloride.
2,2-Dimethyl-5-hydroxyoxolane-3-carbonyl chloride: The reduced form of the compound.
2,2-Dimethyl-5-oxooxolane-3-methyl ester: An ester derivative.
Uniqueness
This compound is unique due to its combination of a five-membered oxolane ring and a carbonyl chloride group. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
98546-95-3 |
|---|---|
Formule moléculaire |
C7H9ClO3 |
Poids moléculaire |
176.60 g/mol |
Nom IUPAC |
2,2-dimethyl-5-oxooxolane-3-carbonyl chloride |
InChI |
InChI=1S/C7H9ClO3/c1-7(2)4(6(8)10)3-5(9)11-7/h4H,3H2,1-2H3 |
Clé InChI |
ICTBOSFZTBVVRW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CC(=O)O1)C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione](/img/structure/B14347834.png)
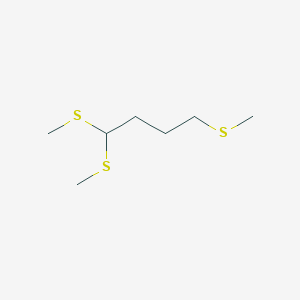

![methyl 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoate](/img/structure/B14347852.png)
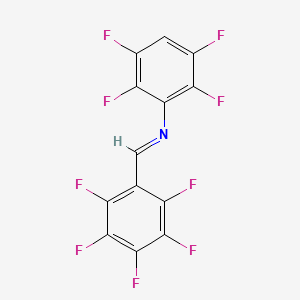
![7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL](/img/structure/B14347857.png)
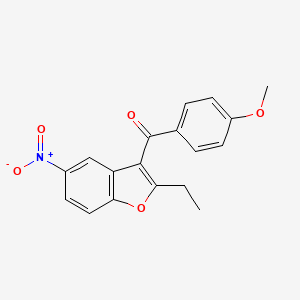
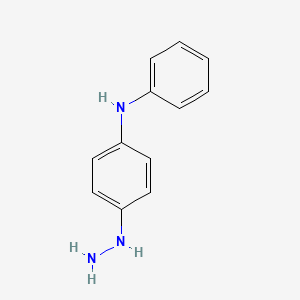
![3-(4-Methoxyphenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14347884.png)
